N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H13F3N2O3S and its molecular weight is 382.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiprotozoal Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-6-(trifluoromethyl)nicotinamide derivatives have been explored for their antiprotozoal activities, particularly against Trypanosoma and Plasmodium species. One study detailed the synthesis of such compounds, starting from nicotinonitrile precursors and progressing through selective bromination, Suzuki coupling, and hydrogenation steps. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing promising IC50 values in the nanomolar range. Further, in an in vivo mouse model, some derivatives were found to be curative at low oral dosages, highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).
Antimicrobial Applications
Compounds structurally related to this compound have been synthesized and tested for antimicrobial properties. For instance, nicotinic acid 4-thiazolidinones with 2-amino-6-methylbenzothiazole showed antimicrobial activity against various Gram-positive and Gram-negative bacteria as well as fungal species. These findings suggest the potential for developing new antimicrobial agents based on modifications of the nicotinamide scaffold (Patel & Shaikh, 2010).
Fungicidal Activity
Research into N-(thiophen-2-yl) nicotinamide derivatives, which share a part of the molecular structure with the compound , has shown significant fungicidal activity. These derivatives, developed by splicing nicotinic acid with thiophene, were tested against cucumber downy mildew and demonstrated higher efficacy than some commercial fungicides. This indicates the compound's potential framework could be utilized in developing new fungicides (Wu et al., 2022).
Dye-Sensitized Solar Cells
Derivatives of phenothiazine with various conjugated linkers, including furan and thiophene, which are part of the structure of the compound in focus, have been used in dye-sensitized solar cells. The choice of conjugated linker significantly affected the device's performance, with certain configurations leading to improved solar energy-to-electricity conversion efficiencies. This suggests the potential application of the compound's framework in the development of materials for solar energy conversion (Kim et al., 2011).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S/c18-17(19,20)12-6-5-11(9-21-12)15(23)22-10-16(24,13-3-1-7-25-13)14-4-2-8-26-14/h1-9,24H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJRQCHOYQOZCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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